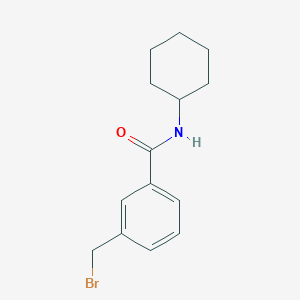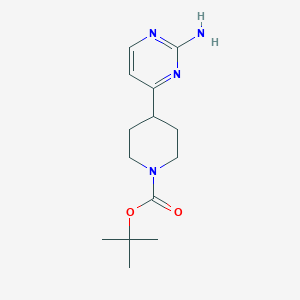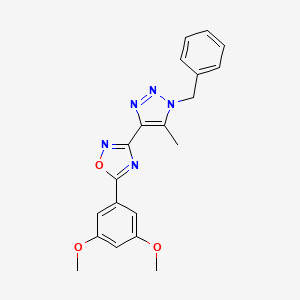
N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide, also known as BMS-986177, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a critical role in the regulation of synaptic plasticity and neuronal excitability. In
Mechanism of Action
N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide acts as a positive allosteric modulator of mGluR5 by binding to a site on the receptor distinct from the glutamate binding site. This binding leads to an enhancement of receptor activity, resulting in increased glutamate release and enhanced synaptic plasticity. The modulation of mGluR5 activity by this compound has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in preclinical models.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. These effects include an enhancement of mGluR5 activity, increased glutamate release, and enhanced synaptic plasticity. This compound has also been shown to improve cognitive function and reduce anxiety and depression-like behaviors in preclinical models.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide is its specificity for mGluR5, which allows for the selective modulation of glutamatergic neurotransmission. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic potential in vivo. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Future Directions
There are several future directions for the study of N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide. One area of research is the development of more potent and selective positive allosteric modulators of mGluR5. Another direction is the investigation of the therapeutic potential of this compound in various neurological and psychiatric disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide involves a multi-step process that starts with the reaction of 3-fluoro-4-nitrobenzoic acid with 1-cyanocyclopentene in the presence of a palladium catalyst to form the corresponding cyclopentenyl aryl ketone intermediate. This intermediate is then reduced using sodium borohydride to yield the corresponding cyclopentenyl alcohol, which is then converted to the corresponding cyclopentenyl amine using tosyl chloride and sodium azide. The final step involves the reaction of the cyclopentenyl amine with dimethylformamide dimethyl acetal and trifluoroacetic acid to yield this compound.
Scientific Research Applications
N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. This compound has been shown to enhance the activity of mGluR5, which is involved in the regulation of glutamate neurotransmission and synaptic plasticity. By modulating the activity of mGluR5, this compound has the potential to improve cognitive function, reduce anxiety and depression, and attenuate drug-seeking behavior in preclinical models.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-19(2)13-6-5-11(9-12(13)16)14(20)18-15(10-17)7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWRRYJLCQONII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)NC2(CCCC2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)


![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)







![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)